![molecular formula C24H23F3 B14768953 1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl is an organic compound with the molecular formula C23H21F3 and a molecular weight of 354.41 g/mol . This compound is characterized by the presence of three fluorine atoms and a pentyl group attached to a terphenyl backbone. It is typically a solid at room temperature and is used in various industrial applications due to its unique chemical properties.
准备方法
The synthesis of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves multiple steps, often starting with the reaction of aromatic compounds with fluorinating agents. One common method includes the use of aromatic amines and other functional groups in a series of chemical reactions . Industrial production methods may involve large-scale organic synthesis techniques to ensure high purity and yield .
化学反应分析
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The fluorine atoms and pentyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an antioxidant, UV absorber, and stabilizer in coatings, plastics, and rubber.
作用机制
The mechanism of action of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The pentyl group provides hydrophobic properties, making it useful in applications requiring water resistance .
相似化合物的比较
Similar compounds to 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl include:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has an additional fluorine atom and a propyl group instead of a pentyl group.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-pentyl-1,1’4’,1’'-terphenyl: This compound has a difluorophenoxy group attached to the terphenyl backbone.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an ethyl group and a single fluorine atom.
These compounds share similar structural features but differ in the number and position of fluorine atoms and the length of the alkyl chain, which can influence their chemical properties and applications.
属性
分子式 |
C24H23F3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
1,3-difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H23F3/c1-2-3-4-5-6-17-7-9-18(10-8-17)19-11-12-23(24(27)15-19)20-13-21(25)16-22(26)14-20/h7-16H,2-6H2,1H3 |
InChI 键 |
MIOXORJPMSFAQM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


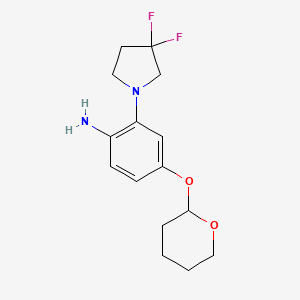
amine](/img/structure/B14768872.png)
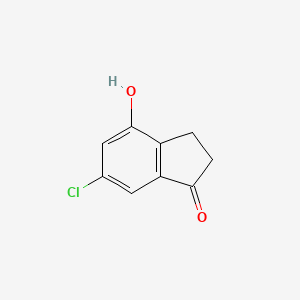
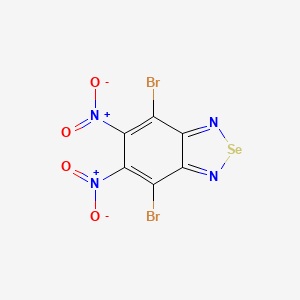

![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

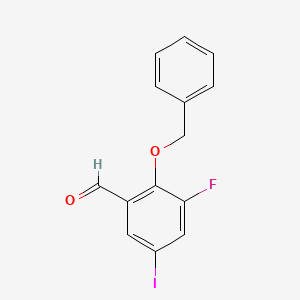

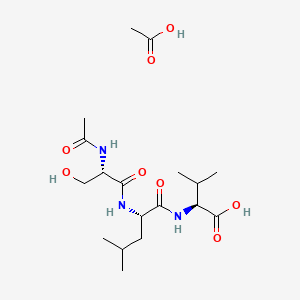
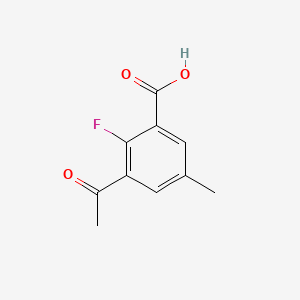
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
